molecular formula C9H12N4O B15095812 N-(3-carbamimidamidophenyl)acetamide

N-(3-carbamimidamidophenyl)acetamide

Cat. No.: B15095812
M. Wt: 192.22 g/mol
InChI Key: UCUNRBHZCYABOH-UHFFFAOYSA-N
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Description

N-(3-carbamimidamidophenyl)acetamide is a chemical compound with the molecular formula C9H12N4O. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a carbamimidamidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamimidamidophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield N-(3-aminophenyl)acetamide. Finally, the amino group is converted to a carbamimidamidine group using cyanamide and ammonium chloride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamimidamidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-carbamimidamidophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamimidamidophenyl)ethanamide
  • N-(3-carbamimidamidophenyl)propionamide
  • N-(3-carbamimidamidophenyl)butanamide

Uniqueness

N-(3-carbamimidamidophenyl)acetamide is unique due to its specific substitution pattern and the presence of both acetamide and carbamimidamidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-[3-(diaminomethylideneamino)phenyl]acetamide

InChI

InChI=1S/C9H12N4O/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)

InChI Key

UCUNRBHZCYABOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=C(N)N

Origin of Product

United States

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